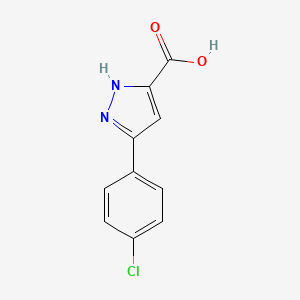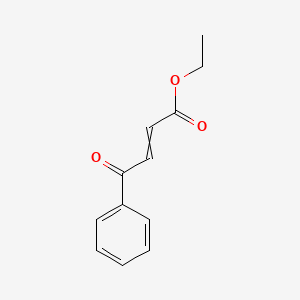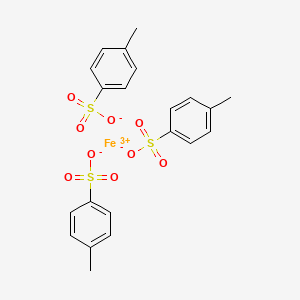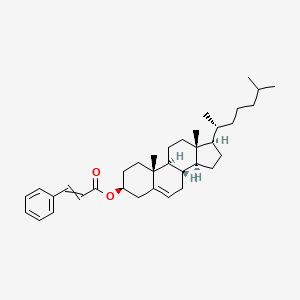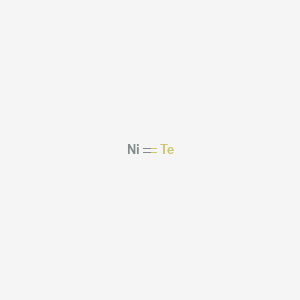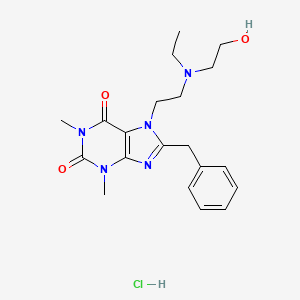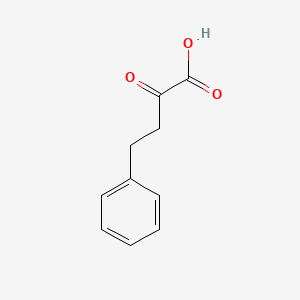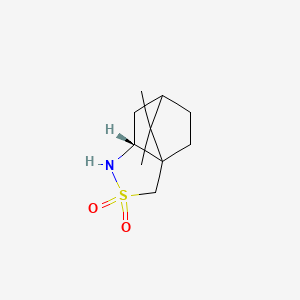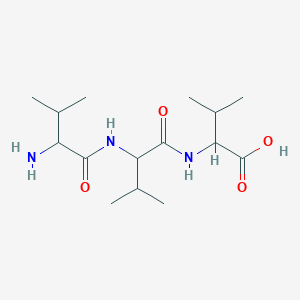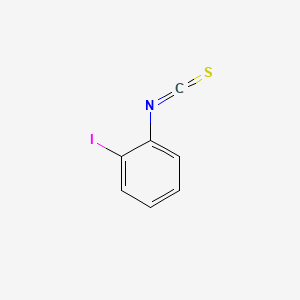
2-Iodophenyl isothiocyanate
説明
2-Iodophenyl isothiocyanate is a useful research compound. Its molecular formula is C7H4INS and its molecular weight is 261.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomedical Research
2-Iodophenyl isothiocyanate has shown potential in various fields of scientific research, particularly in biomedical applications. For instance, it has been utilized as a component in the development of fluorescent bioprobes for mitochondrion imaging. These bioprobes, featuring isothiocyanate-functionalized compounds, exhibit high specificity and photostability, making them suitable for real-time monitoring of cellular processes like mitophagy (Zhang et al., 2015).
Chemical Synthesis
In the realm of chemical synthesis, this compound plays a critical role in facilitating environmentally benign and efficient synthetic pathways. Notable examples include its use in the synthesis of 2-iminobenzo-1,3-oxathioles via a copper-catalyzed tandem reaction in water (Ding et al., 2011), and the generation of 2-aminobenzothiazole through an iron-catalyzed tandem reaction, also in water (Ding et al., 2010).
Fluorescent Switches
In the development of novel fluorescent switches, this compound derivatives have been explored. These compounds, when combined with photochromic dithienylethene moieties, show significant changes in fluorescence intensity upon exposure to UV light, thereby functioning as effective fluorescence modulators (Golovkova et al., 2005).
Activation of Cellular Pathways
Research has also indicated that isothiocyanate compounds, including derivatives of this compound, can activate cellular pathways such as the Nrf2 pathway in cultured fibroblasts. This suggests potential roles in inducing phase 2 and antioxidant enzymes, contributing to cellular defense mechanisms (Ernst et al., 2011).
Synthesis of Fluorescent Dyes
The synthesis of derivatives of this compound has been instrumental in creating novel fluorescent dyes with large Stokes shifts. These dyes exhibit distinct green fluorescence due to intramolecular proton transfer in the excited state, making them valuable in various fluorescence-based applications (Rihn et al., 2012).
生化学分析
Biochemical Properties
2-Iodophenyl isothiocyanate plays a significant role in biochemical reactions due to its electrophilic nature, making it susceptible to nucleophilic attack . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amines and thiols, forming stable thiourea and dithiocarbamate derivatives . These interactions are crucial in the synthesis of pharmaceuticals and other organic compounds.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can cause burns to eyes, skin, and mucous membranes, indicating its potential cytotoxic effects . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic attack. This compound can inhibit or activate enzymes by modifying their active sites or interacting with cofactors . These interactions can lead to changes in gene expression and cellular function. For instance, isothiocyanates can modulate the activity of transcription factors such as nuclear factor erythrocyte-2-related factor 2, which regulates the expression of detoxification and antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is sensitive to light and moisture, which can affect its stability and degradation . Long-term exposure to this compound may result in persistent cytotoxic effects on cellular function, as observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit chemopreventive properties, while higher doses can lead to toxic or adverse effects . For example, dietary isothiocyanates have shown potential as chemopreventive agents against cancer in animal models, but their efficacy and safety depend on the dosage and timing of administration .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can induce phase II detoxification enzymes, which play a role in the metabolism and elimination of xenobiotics . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by these interactions, affecting its bioavailability and activity. For instance, isothiocyanates can be transported by specific membrane transporters, which determine their intracellular distribution and concentration .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-iodo-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOTYLQYSDVPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243388 | |
| Record name | 2-Iodophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98041-44-2 | |
| Record name | 2-Iodophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



